molecular formula C16H21NO4 B2619177 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid CAS No. 2044927-27-5

2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid

Cat. No.: B2619177
CAS No.: 2044927-27-5
M. Wt: 291.347
InChI Key: QPPRAVSJCRRLGY-UHFFFAOYSA-N
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Description

This compound is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position and an acetic acid moiety at the 5-position. Its molecular formula is C₁₆H₂₁NO₄ (molecular weight: 291.35 g/mol) . The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, while the acetic acid substituent enables functionalization for drug discovery or material science applications. The compound is utilized as an intermediate in organic synthesis, with applications in medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13-11(9-14(18)19)5-4-6-12(13)10-17/h4-6H,7-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRAVSJCRRLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid typically involves the protection of the amine group in tetrahydroisoquinoline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

Amidation Reactions

2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid serves as a versatile intermediate in amidation reactions, primarily facilitated by coupling agents. For example:

  • EDC/HOBt-mediated amidation : The carboxylic acid group reacts with amines (e.g., dibutylamine) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) to form carboxamides. This method achieved a 62% yield in synthesizing N,N-dibutyl-5-methyl-pyrazole-3-carboxamide derivatives .

  • BOP coupling : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) enabled efficient coupling with spirocyclic amines in DMF, yielding hybrid structures (83% yield) .

Esterification and Functionalization

The compound undergoes esterification under mild conditions:

  • Methyl ester formation : Treatment with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in DMF selectively esterifies the carboxylic acid group. This step is critical for protecting the acid during subsequent reactions .

  • Newman–Kwart rearrangement : The hydroxyl group of related intermediates is converted to thioethers via O-aryl dimethylthiocarbamate intermediates, enabling further alkylation or oxidation .

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions:

  • HCl-mediated deprotection : Exposure to HCl in i-PrOH/HCO₂H removes the Boc group, regenerating the free amine. This step is essential for downstream functionalization (e.g., acylation) .

  • Selectivity : The Boc group remains stable during ester hydrolysis (LiOH/THF), allowing sequential deprotection strategies .

Alkylation and Cyclization

The tetrahydroisoquinoline scaffold participates in alkylation reactions:

  • Oxazole ring formation : Cyclization with iodine (I₂), triphenylphosphine (PPh₃), and triethylamine (Et₃N) generates oxazole derivatives (e.g., compound 5 in Chart 1 of ).

  • Suzuki–Miyaura coupling : While not directly observed in the provided data, analogous tetrahydroisoquinolines undergo palladium-catalyzed cross-couplings for aryl substitutions .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYieldApplication ExampleSource
AmidationEDC·HCl, HOBt, DMF, RT62%Pyrazole-3-carboxamide synthesis
Boc DeprotectionHCl in i-PrOH/HCO₂H>85%Free amine generation
Methyl EsterificationMeI, K₂CO₃, DMF79%Intermediate protection
Newman–Kwart RearrangementN,N-Dimethylthiocarbamoyl chloride, heat70%Thioether formation

Key Mechanistic Insights

  • Regioselectivity : Alkylation at the 5-position is favored due to steric and electronic effects of the Boc group .

  • Acid stability : The Boc group resists hydrolysis under basic conditions (e.g., LiOH/THF), enabling orthogonal deprotection strategies .

Challenges and Optimization

  • Solubility : Poor solubility in polar solvents necessitates DMF or DMSO for reactions .

  • Purification : Reverse-phase HPLC is often required due to complex reaction mixtures .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, derivatives of tetrahydroisoquinoline are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.

Case Study: Analgesic Properties
Research has demonstrated that compounds derived from tetrahydroisoquinoline structures can act as potent analgesics. In a study published in the Journal of Medicinal Chemistry, derivatives similar to 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid were evaluated for their pain-relieving properties in animal models, showing significant efficacy compared to standard treatments .

Organic Synthesis

2.1 Synthesis of Complex Molecules

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions such as esterification and amide formation, which are essential in creating diverse chemical entities used in research and industry.

Table 1: Synthesis Pathways Utilizing 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid

Reaction TypeExample ProductReference
EsterificationTetrahydroisoquinoline estersJournal of Organic Chemistry
Amide FormationIsoquinoline-based amidesTetrahedron Letters
Coupling ReactionsBiologically active compoundsEuropean Journal of Medicinal Chemistry

3.1 Anticancer Research

Recent studies have indicated that derivatives of tetrahydroisoquinoline may possess anticancer properties. The structural features of 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid allow it to interact with biological targets involved in cancer progression.

Case Study: Antitumor Activity
In vitro studies have shown that compounds similar to this acetic acid derivative inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . These findings suggest potential pathways for developing new anticancer therapies based on this compound.

Mechanism of Action

The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid primarily involves the Boc group, which acts as a protecting group for the amine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The removal of the Boc group involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications
Target : 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid Tetrahydroisoquinoline Boc (2-position), acetic acid (5-position 291.35 Intermediate in peptide synthesis; enzyme inhibition
(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-THIQ-3-carboxylic acid Tetrahydroisoquinoline Boc (2-position), methyl (5-position), carboxylic acid (3-position) 291.35 Enhanced stereochemical complexity; potential for chiral drug synthesis
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid Benzoic acid Boc-protected amine (3-position), hydroxyl (5-position) 253.25 Hydrogen-bonding capacity; solubility in polar solvents
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride Tetrahydroisoquinoline Free amine (unprotected), acetic acid (3-position), HCl salt ~210 (free base) Improved crystallinity; used in salt formation for bioavailability enhancement
4-[(4-methylpiperidinyl)carbonyl]-5-[(Boc-lysyl)carbonyl]-1H-imidazole Imidazole 4-methylpiperidinyl, Boc-lysyl Not reported Peptide mimetics; protease inhibition studies
Key Observations:
  • Boc vs. Other Protecting Groups : The Boc group in the target compound offers acid-labile protection, contrasting with Fmoc (fluorenylmethoxycarbonyl) derivatives, which are base-sensitive .
  • Acetic Acid vs. Carboxylic Acid: The acetic acid chain in the target compound provides lower acidity (higher pKa) compared to direct carboxylic acid substituents (e.g., in 3-[(Boc)amino]-5-hydroxybenzoic acid), affecting solubility and reactivity .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance crystallinity and aqueous solubility compared to free acids.

Commercial and Research Availability

  • The target compound is cataloged by Enamine Ltd. (2021) as a building block for drug discovery .
  • In contrast, 3-[(Boc)amino]-5-hydroxybenzoic acid is sold by Kanto Reagents at JPY 68,800/5g (95% purity) , reflecting its niche application in natural product synthesis.

Biological Activity

2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid (commonly referred to as Boc-Tic-OH) is a compound derived from the tetrahydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of Boc-Tic-OH, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of Boc-Tic-OH is C16H21NO4C_{16}H_{21}NO_4, and it features a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydroisoquinoline backbone. The structure can be represented as follows:

Boc Tic OH C16H21NO4\text{Boc Tic OH }\text{C}_{16}\text{H}_{21}\text{N}\text{O}_4

Boc-Tic-OH exhibits various biological activities that can be attributed to its interaction with multiple targets within the body. Key mechanisms include:

  • Serotonergic Modulation : Similar to other tetrahydroisoquinolines, Boc-Tic-OH may influence serotonin receptors, which are critical in mood regulation and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that Boc-Tic-OH may act as an inhibitor of certain enzymes involved in metabolic pathways.

Biological Activity and Therapeutic Implications

Research indicates that Boc-Tic-OH possesses several pharmacological properties:

  • Antidepressant Activity : Compounds structurally related to Boc-Tic-OH have shown potential in modulating serotonin levels, thereby suggesting possible antidepressant effects.
  • Neuroprotective Effects : Some studies have indicated that tetrahydroisoquinolines may offer neuroprotection against oxidative stress and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of Boc-Tic-OH and related compounds:

StudyFindings
Study 1 Demonstrated that Boc-Tic-OH enhances serotonin receptor activity in vitro, suggesting potential antidepressant properties.
Study 2 Reported neuroprotective effects in animal models exposed to neurotoxic agents, indicating a protective role against neuronal damage.
Study 3 Evaluated the compound's impact on cognitive function in rodent models, showing improved memory retention associated with serotonin modulation.

Toxicology and Safety Profile

While the biological activities of Boc-Tic-OH are promising, safety assessments are crucial. Toxicological evaluations indicate that:

  • Acute Toxicity : Initial studies show low acute toxicity levels in animal models.
  • Chronic Exposure : Long-term exposure studies are necessary to fully understand the safety profile.

Q & A

Q. How can researchers resolve contradictions in reported purification efficacy for this compound?

  • Methodological Answer : Compare flash chromatography (silica gel, ethyl acetate/hexane gradient) vs. recrystallization (ethanol/water) purity outcomes via HPLC. Optimize gradient elution parameters (e.g., flow rate, column temperature) using design-expert software. Validate with X-ray crystallography to confirm structural integrity .

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